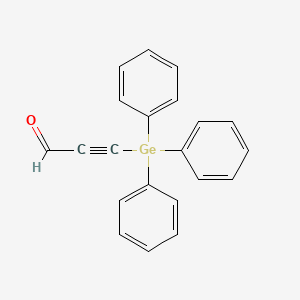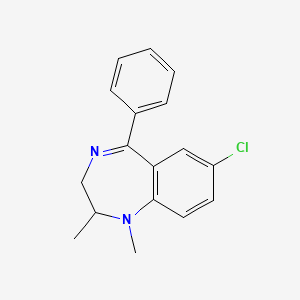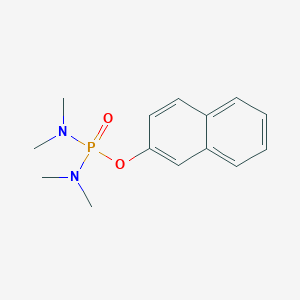
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester is a chemical compound that belongs to the class of phosphoramides This compound is characterized by the presence of a phosphorodiamidic acid core with tetramethyl and 2-naphthalenyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramides, including phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester, can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically involves the condensation of phosphorus halides with amines or alcohols under controlled conditions. Another method utilizes phosphates as substrates, where the reaction proceeds through the formation of intermediate phosphoramidates .
Industrial Production Methods
In industrial settings, the production of phosphoramides often involves large-scale reactions using phosphorus halides or phosphates. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, organic dyes, and extractors.
Wirkmechanismus
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: This compound has a similar phosphorodiamidic acid core but with a pentachlorophenyl ester group.
Tetramethyl acetyloctahydronaphthalenes: These compounds are synthetic ketone fragrances with a different core structure but share some functional similarities in terms of ester groups.
Eigenschaften
CAS-Nummer |
56185-07-0 |
|---|---|
Molekularformel |
C14H19N2O2P |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
N-[dimethylamino(naphthalen-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H19N2O2P/c1-15(2)19(17,16(3)4)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 |
InChI-Schlüssel |
JYHHCXYDIZWGNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
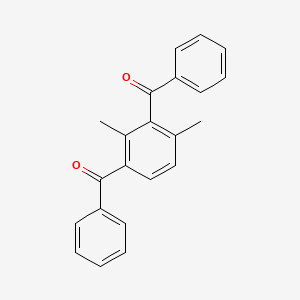
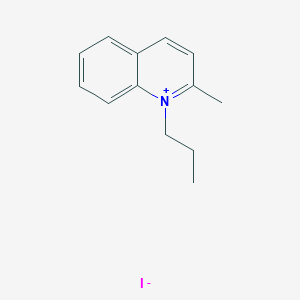
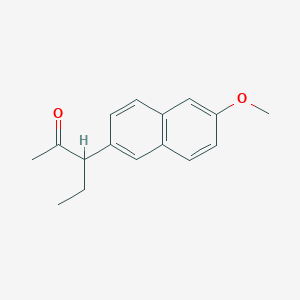

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)

![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
